Methyl 5-amino-6-(isopropylamino)nicotinate
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Overview
Description
Methyl 5-amino-6-(isopropylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid and is characterized by the presence of an amino group and an isopropylamino group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-(isopropylamino)nicotinate typically involves the reaction of nicotinic acid derivatives with appropriate amines. One common method is the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-(isopropylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinates with different functional groups.
Scientific Research Applications
Methyl 5-amino-6-(isopropylamino)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-(isopropylamino)nicotinate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The compound’s structure allows it to bind to specific receptors or active sites, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily for its vasodilatory effects.
Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin B3 supplement.
Isopropyl nicotinate: Another ester derivative with similar properties but different applications.
Uniqueness
Methyl 5-amino-6-(isopropylamino)nicotinate is unique due to the presence of both amino and isopropylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 5-amino-6-(propan-2-ylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)13-9-8(11)4-7(5-12-9)10(14)15-3/h4-6H,11H2,1-3H3,(H,12,13) |
InChI Key |
HSZMTTGDZCUZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)C(=O)OC)N |
Origin of Product |
United States |
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